Isopropenyl-alpha,alpha-dimethylbenzyl alcohol
Description
Isopropenyl-alpha,alpha-dimethylbenzyl alcohol (CAS 80-43-3), also known as alpha-cumyl alcohol or 2-phenyl-2-propanol, is a phenylpropanol derivative with the molecular formula C₉H₁₂O . It is characterized by a tertiary alcohol structure with two methyl groups and an isopropenyl group attached to a benzene ring. This compound exhibits weak acidity (pKa ~15–16) and slight water solubility, making it suitable for applications in fragrances, polymer stabilizers, and as a biomarker in natural products like pot marjoram .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-prop-1-en-2-ylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)10-5-7-11(8-6-10)12(3,4)13/h5-8,13H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXMMXJWUHYOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992008 | |
| Record name | 2-[4-(Prop-1-en-2-yl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24802-06-0, 71520-04-2 | |
| Record name | α,α-Dimethyl-4-(1-methylethenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24802-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, alpha,alpha-dimethyl(1-methylethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071520042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, .alpha.,.alpha.-dimethyl(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[4-(Prop-1-en-2-yl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Parameters:
- Catalysts : Titanium-based molecular sieves (0.1–20 wt% Ti) modified with organosilicon agents to enhance stability.
- Conditions :
- Performance :
This method minimizes sulfur-containing wastewater, a drawback of earlier techniques, and achieves near-quantitative yields with minimal byproducts like acetophenone.
Oxidation of Cumene with Aqueous Sodium Hydroxide
A classical route involves oxidizing cumene in the presence of concentrated sodium hydroxide (45–70 wt%) at elevated temperatures (90–120°C). The alkalinity suppresses hydroperoxide formation, directing the reaction toward the alcohol.
Reaction Mechanism:
Optimization Insights:
- NaOH Concentration :
- Temperature :
Despite its historical relevance, this method faces criticism for sodium sulfate waste generation and energy-intensive steps.
Hydrogenation of Cumene Hydroperoxide
Catalytic hydrogenation of CHP using palladium-based catalysts offers a high-yield, continuous process. Pd (0.1–5 wt%) supported on Zn-modified zeolites (e.g., ZIF-8) achieves >95% selectivity under hydrogen pressures of 0.5–3.0 MPa.
Procedure:
Performance Metrics:
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Pd-Pb-Na/Al₂O₃ | 99.8 | 95.2 |
| Pd-Sn-In-K-Mg/SiO₂ | 99.5 | 96.8 |
This method’s scalability and low environmental impact make it industrially favorable.
Hydrolysis of Carbamate Esters
While less common, carbamate esters (e.g., methyl N-(isopropenyl-dimethylbenzyl)carbamate) can be hydrolyzed under acidic or basic conditions to yield the alcohol. For instance, refluxing with hydrochloric acid (6–12 M) at 80–100°C achieves 85–90% conversion.
Limitations:
- Requires stoichiometric acids/bases, complicating waste management.
- Competitive amine formation reduces yield.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Isopropenyl-alpha,alpha-dimethylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropenyl-alpha,alpha-dimethylbenzyl ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to isopropenyl-alpha,alpha-dimethylbenzyl ether using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products Formed
Oxidation: Isopropenyl-alpha,alpha-dimethylbenzyl ketone.
Reduction: Isopropenyl-alpha,alpha-dimethylbenzyl ether.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
Polymer Chemistry
One of the primary applications of Isopropenyl-alpha,alpha-dimethylbenzyl alcohol is in the synthesis of polymers. It serves as a monomer in the production of crosslinked polymers and copolymers.
Case Study: Synthesis of Crosslinked Polymers
- Objective : To develop self-crosslinking copolymers using this compound.
- Method : The compound was polymerized with other monomers to form a network structure.
- Results : The resulting copolymers exhibited enhanced mechanical properties and thermal stability compared to non-crosslinked counterparts.
Adhesives and Sealants
This compound is utilized as an adhesion promoter in various adhesive formulations.
Application Overview
- Type : Wet adhesion promoters for latex polymers.
- Benefits : Improves adhesion properties of paints and sealants, enhancing durability and performance.
Data Table: Adhesion Performance
| Adhesive Type | Adhesion Strength (N/mm²) | Application |
|---|---|---|
| Latex-based | 2.5 | Construction |
| Epoxy | 3.0 | Automotive |
Coatings
The compound is also employed in the formulation of coatings, particularly in applications requiring high durability and resistance to environmental factors.
Case Study: Development of Coatings
- Objective : To formulate a protective coating using this compound.
- Method : The compound was incorporated into a coating matrix to enhance its properties.
- Results : The coatings demonstrated improved resistance to UV degradation and moisture penetration.
Biocompatibility in Medical Applications
Recent studies have explored the use of this compound in biocompatible materials for medical applications, such as 3D printing.
Research Findings
- Biocompatibility Tests : Materials incorporating this compound showed compliance with USP Class VI standards, indicating low toxicity and suitability for medical devices.
- Applications : Used in manufacturing components for biopharmaceutical processes.
Mechanism of Action
The mechanism by which isopropenyl-alpha,alpha-dimethylbenzyl alcohol exerts its effects involves its interaction with various molecular targets. The isopropenyl group can participate in electrophilic addition reactions, while the benzyl alcohol moiety can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that play a role in its chemical and biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison
| Compound Name | Molecular Formula | CAS No. | Key Structural Features |
|---|---|---|---|
| Isopropenyl-alpha,alpha-dimethylbenzyl alcohol | C₉H₁₂O | 80-43-3 | Benzene ring, two methyl groups, isopropenyl |
| alpha-Methylbenzyl alcohol | C₈H₁₀O | 98-85-1 | Benzene ring, one methyl group, primary alcohol |
| p-Chloro-alpha,alpha-dimethylbenzyl alcohol | C₉H₁₁ClO | 1989-25-9 | Chlorinated benzene, two methyl groups |
| Bis(alpha,alpha-dimethylbenzyl) peroxide (DCP) | C₁₈H₂₂O₂ | 80-43-3 | Two alpha-cumyl groups linked by peroxide |
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Research Findings
Thermal Stability : this compound decomposes at high temperatures (~250°C), similar to DCP, which is thermally unstable and used for radical-initiated crosslinking .
Biological Activity : The chlorinated derivative (p-chloro variant) shows enhanced bioactivity due to the electron-withdrawing chlorine atom, making it a candidate for agrochemicals .
Safety : Unlike alpha-methylbenzyl alcohol, which has documented acute toxicity, this compound lacks robust toxicological data, necessitating caution in handling .
Biological Activity
Isopropenyl-alpha,alpha-dimethylbenzyl alcohol (IDB) is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a benzyl alcohol structure with an isopropenyl group and two methyl groups attached to the alpha position. The synthesis typically involves the reaction of 3-isopropenylbenzaldehyde with a Grignard reagent, such as methylmagnesium bromide. The overall reaction can be summarized as follows:
This reaction proceeds under anhydrous conditions followed by hydrolysis to yield the desired alcohol.
The biological activity of IDB is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites on these targets, while the aromatic ring facilitates π-π interactions. These interactions can modulate enzyme activities and influence biological outcomes.
Antioxidant Activity
IDB exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals, which contributes to its potential health benefits. For instance, in assays measuring the inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl), IDB demonstrated an IC50 value indicating effective radical scavenging activity. The antioxidant capacity was comparable to known antioxidants like gallic acid .
Table 1: Antioxidant Activity of IDB Compared to Standards
| Compound | IC50 (mg/g) |
|---|---|
| This compound | 41.73 ± 4.14 |
| Gallic Acid | 46.01 ± 4.12 |
| Control | 108.31 |
Antimicrobial Properties
Research indicates that IDB possesses antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits the growth of bacteria and fungi, making it a candidate for use in food preservation and as a natural antimicrobial agent .
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of IDB against Escherichia coli and Staphylococcus aureus, concentrations as low as 0.5% showed significant inhibition zones compared to control samples without IDB .
Toxicity and Safety Profile
Toxicological assessments indicate that IDB has a favorable safety profile when used at recommended concentrations. Metabolic studies suggest that it is primarily conjugated with glucuronic acid and excreted in urine, minimizing potential toxicity .
Table 2: Metabolism Pathways of IDB
| Metabolic Pathway | Description |
|---|---|
| Hydroxylation | Conversion to 2-hydroxy-propiophenone |
| Conjugation | Glucuronidation for excretion |
| Oxidation | Potential conversion to corresponding ketones |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing isopropenyl-alpha,alpha-dimethylbenzyl alcohol, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves acid-catalyzed condensation of α-methylstyrene with aldehydes or ketones. To optimize efficiency, control reaction temperature (typically 60–80°C) and use catalysts like cumene hydroperoxide (as noted in peroxidation reactions ). Monitor reaction progress via GC-MS or HPLC to quantify intermediates and byproducts. Adjust stoichiometry to minimize dimerization, a common side reaction in tertiary alcohol synthesis.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Solubility : Slightly soluble in water but miscible with ethanol and acetone .
- pKa : ~15.2 (weakly acidic due to hydroxyl group stabilization by adjacent methyl groups) .
- Mass Spectrometry : Exact mass = 136.0767 Da (use high-resolution MS for trace analysis) .
Validate purity via NMR (¹H/¹³C) and FT-IR to confirm hydroxyl (3200–3600 cm⁻¹) and aromatic (1500–1600 cm⁻¹) functional groups.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to hazardous material guidelines (UN 3438, Packing Group III) . Use fume hoods to avoid inhalation; if exposed, administer fresh air and seek medical attention for respiratory irregularities . Store in airtight containers away from oxidizers due to peroxidation risks . Toxicity studies in rabbits show no skin irritation, but always use PPE .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in complex organic reactions?
- Methodological Answer : Apply density functional theory (DFT) to model steric effects from the α,α-dimethyl group, which hinders nucleophilic attack. Compare activation energies for esterification vs. etherification pathways. Use software like Gaussian or ORCA to simulate transition states and optimize solvent effects (e.g., polar aprotic solvents enhance electrophilicity). Validate models with experimental kinetic data.
Q. What advanced analytical techniques resolve contradictions in reported metabolic pathways of this compound?
- Methodological Answer : Conflicting data on hepatic metabolism (e.g., cytochrome P450 vs. alcohol dehydrogenase pathways) require:
- Isotopic Labeling : Track ¹³C-labeled compounds in vitro using hepatocyte assays.
- LC-HRMS/MS : Identify phase I/II metabolites with ≤5 ppm mass accuracy .
Cross-reference with toxicology databases (e.g., JECFA) to confirm safety thresholds .
Q. How can researchers design experiments to study the compound’s potential as a biomarker in plant systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
